![molecular formula C20H21NO B1614251 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone CAS No. 898763-23-0](/img/structure/B1614251.png)
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
Overview
Description
2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile reagent that has been used in a variety of applications, including the synthesis of various organic molecules and the preparation of novel materials.
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure, containing both a benzophenone and a pyrrolidine moiety, makes it a versatile building block. It can undergo various chemical reactions, including but not limited to, nucleophilic addition, Friedel-Crafts acylation, and Suzuki coupling, which are pivotal in constructing pharmacologically active compounds or materials for electronic devices .
Photocatalysis
Benzophenones are known for their photocatalytic properties. This particular derivative, with its dimethyl groups, could potentially be used to initiate photochemical reactions when exposed to UV light. Such reactions are valuable in creating polymers, curing coatings, and developing 3D-printing materials .
Material Science
In material science, the pyrrolidine ring could be utilized to modify surface properties of materials. For instance, it could be grafted onto polymers to enhance their flexibility or onto surfaces to alter hydrophobicity. The benzophenone group could contribute to UV resistance, making materials more durable against sunlight exposure .
Medicinal Chemistry
The structural components of 2,4-dimethyl-2’-(3-pyrrolinomethyl) benzophenone may be explored for their bioactivity. Pyrrolidine derivatives are present in many bioactive molecules, suggesting potential applications in drug discovery, particularly in the development of new therapeutic agents targeting neurological disorders or metabolic diseases .
Analytical Chemistry
As a standard in spectroscopic analysis, this compound could be used to calibrate instruments or as a reference material in mass spectrometry. Its unique mass and fragmentation pattern can help identify or quantify similar compounds in complex mixtures .
Agricultural Chemistry
Compounds with pyrrolidine rings have been investigated for their use in agriculture. They can act as precursors for pesticides or herbicides. The benzophenone moiety could enhance the stability of these agents, making them more effective over longer periods .
Nanotechnology
The compound’s ability to form stable radicals could be exploited in the creation of molecular machines or in the design of organic semiconductors for use in nanoelectronics. Its molecular rigidity and planarity are advantageous in creating well-defined nanostructures .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly derivatives for industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The presence of the pyrrole ring, a common feature in many bioactive molecules, may contribute to its biological activity .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-9-10-18(16(2)13-15)20(22)19-8-4-3-7-17(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISTIREGHBJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643933 | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone | |
CAS RN |
898763-23-0 | |
Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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